![molecular formula C7H15NO2 B6260059 rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol CAS No. 1844859-59-1](/img/no-structure.png)

rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

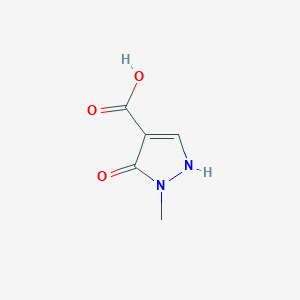

Rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol, or R-PAMO, is an organic molecule with a chiral center, meaning it has two mirror-image forms. It is a derivative of the amino acid L-alanine and is used in a variety of scientific applications, including synthesis and research. R-PAMO is of particular interest in the scientific community due to its potential applications in the fields of biochemistry and physiology.

Applications De Recherche Scientifique

Rosmarinic Acid Applications in Food Industry

Rosmarinic acid (RA) is recognized for its extensive distribution across plant species, particularly within the Lamiaceae and Boraginaceae families. It serves as a natural antioxidant and/or preservative due to its ability to inhibit lipid peroxidation and bacterial growth. Advancements in biotechnological production have provided efficient and environmentally friendly approaches for its mass-production. In addition to confirming its health-promoting effects, RA's role as a food additive underscores its value, though its application necessitates careful evaluation to balance safety and efficiency Marchev et al., 2021.

Enhancing Livestock Embryo Production

Retinoic acid (RA) has shown positive impacts on in vitro and in vivo reproductive events, including oocyte development and early embryonic growth, in various livestock species. Its application in assisted reproductive technology, particularly during in vitro embryo development, has been associated with improved nuclear oocyte maturation rates and antioxidant properties. These findings suggest RA's potential to enhance the oocyte maturation media for different livestock species Abdelnour et al., 2019.

Biological Activities and Potential Therapeutic Applications

Mimosine, a non-protein amino acid, exhibits a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. Its role in developing specific inhibitors for the treatment of diseases, due to its action on RAC/CDC42-activated kinase 1 (PAK1), has been highlighted. Mimosine's emerging applications in malignant glioma treatment, regenerative dentistry, and phytoremediation point to a promising future for this compound Nguyen & Tawata, 2016.

Structural Applications in Civil Engineering

Research on recycled aggregate concrete (RAC) has demonstrated its potential for safe and feasible structural applications in civil engineering. Studies encompass mechanical properties, durability, and structural performance of RAC elements and structures, indicating that with appropriate design and construction, RAC can be an effective material for various civil engineering applications Xiao et al., 2012.

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC has facilitated the analysis of peptide backbone dynamics and secondary structure through EPR spectroscopy among other techniques. Its applications extend to studying the interaction of peptides with membranes, providing insights into peptide orientation in membranes and interactions with proteins and nucleic acids. The growing number of TOAC-related publications underscores its value and potential for broader applications in the future Schreier et al., 2012.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3-O-Isopropylidene-D-glyceraldehyde", "Isopropylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone", "Tetrahydrofuran", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Protection of the carbonyl group of 2,3-O-Isopropylidene-D-glyceraldehyde with methanol and hydrochloric acid to form the corresponding acetal.", "Step 2: Reduction of the acetal with sodium borohydride in methanol to form the corresponding diol.", "Step 3: Protection of the diol with acetone and hydrochloric acid to form the corresponding ketal.", "Step 4: Reaction of the ketal with isopropylamine in tetrahydrofuran to form the corresponding oxazolidine.", "Step 5: Deprotection of the ketal and the oxazolidine with hydrochloric acid and sodium hydroxide, respectively, to form the target compound rac-(3R,4S)-4-[(propan-2-yl)amino]oxolan-3-ol.", "Step 6: Purification of the target compound by recrystallization from diethyl ether and water." ] } | |

Numéro CAS |

1844859-59-1 |

Formule moléculaire |

C7H15NO2 |

Poids moléculaire |

145.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.